molecular formula C17H18N4O2S B2912130 2-(1,3-benzoxazol-2-ylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide CAS No. 2034265-21-7

2-(1,3-benzoxazol-2-ylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide

Cat. No.: B2912130
CAS No.: 2034265-21-7
M. Wt: 342.42
InChI Key: UOCXDUJTWIBHJX-UHFFFAOYSA-N
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Description

Product Overview 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is a synthetic small molecule with the CAS registry number 2034265-21-7 . It has a molecular formula of C 17 H 18 N 4 O 2 S and a molecular weight of 342.41 g/mol . This acetamide derivative features a benzoxazole ring system linked via a sulfanyl-acetamide bridge to a tetrahydropyrazolopyridine methyl group, a structure that is of significant interest in modern medicinal chemistry and drug discovery research. Research Applications and Value This compound belongs to a class of heterocyclic molecules containing the acetamide moiety, which are extensively studied for their diverse biological activities . Similar benzoxazole and acetamide-containing structures are frequently explored in the development of novel therapeutic agents. The specific molecular architecture of this compound, combining nitrogen-rich heterocycles, makes it a valuable chemical tool for researchers investigating enzyme inhibition, receptor-ligand interactions, and cellular signaling pathways. It is suited for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a synthetic intermediate for the preparation of more complex chemical entities. Handling and Usage This product is For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this compound with appropriate precautions, using personal protective equipment and working in a well-ventilated laboratory environment. The compound should be stored under conditions recommended for similar organic molecules, typically in a cool, dry place.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-16(11-24-17-20-13-5-1-2-7-15(13)23-17)18-9-12-10-19-21-8-4-3-6-14(12)21/h1-2,5,7,10H,3-4,6,8-9,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCXDUJTWIBHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)CSC3=NC4=CC=CC=C4O3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide typically involves multiple steps:

    Formation of the Benzo[d]oxazole Moiety: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Thioether Formation: The benzo[d]oxazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Coupling with Tetrahydropyrazolo[1,5-a]pyridine: The final step involves coupling the thioether intermediate with a tetrahydropyrazolo[1,5-a]pyridine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether linkage in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of benzoxazole and pyrazolo[1,5-a]pyridine moieties. Below is a comparative analysis with key analogues:

Compound Core Structure Key Substituents Reported Activity
Target Compound Pyrazolo[1,5-a]pyridine Benzoxazole-thioether, methylacetamide Hypothesized kinase inhibition (based on pyrazolo[1,5-a]pyridine analogues)
2-{4-[(5-Methoxybenzimidazol-1-yl)sulfonyl]phenoxy}-N-(2-pyridyl)acetamide (3j) Benzimidazole Methoxy, sulfonyl, pyridyl Proton pump inhibition (IC₅₀: ~0.8 μM)
N-[3-(4-Quinazolinylamino)-1H-pyrazole-4-carbonyl]aldehyde hydrazones Quinazoline-pyrazole Aldehyde hydrazone, 4-chlorophenyl Antifungal activity (e.g., 80% inhibition of Fusarium graminearum at 50 μg/mL)
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole-indole Indole-methyl, sulfanyl Antimicrobial (MIC: 16–32 μg/mL against S. aureus)
2-({6-Benzyl-4-oxo-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide Pyrido-pyrimidine Dichlorophenyl, benzyl Kinase inhibition (e.g., CDK2, IC₅₀: 0.12 μM)

Key Differences in Bioactivity and Physicochemical Properties

  • Benzoxazole vs.
  • Pyrazolo[1,5-a]pyridine vs. Pyrido-pyrimidine (6) : The pyrazolo[1,5-a]pyridine core is less planar than pyrido-pyrimidine, which may reduce DNA intercalation but enhance selectivity for kinase ATP-binding pockets .
  • Sulfanyl Linker vs. Sulfonyl (3j) : The thioether bridge in the target compound is less electron-withdrawing than sulfonyl groups, possibly altering binding kinetics in enzyme inhibition .

Pharmacokinetic and Toxicity Considerations

  • Benzoxazole-Thioether : Likely susceptible to oxidative metabolism (sulfoxide formation), as seen in sulfinyl-containing analogues .
  • Pyrazolo[1,5-a]pyridine : This scaffold is associated with moderate CYP3A4 inhibition in related compounds, necessitating further metabolic studies .

Research Findings and Hypotheses

  • Structure-Activity Relationship (SAR) : Replacement of benzoxazole with indole (as in ) may shift activity from kinase inhibition to antimicrobial effects, highlighting the scaffold’s versatility.

Notes and Limitations

  • The lack of direct biological data for the target compound necessitates extrapolation from structural analogues.
  • Synthesis optimization (e.g., protecting group strategies for the pyrazolo[1,5-a]pyridine nitrogen) remains a challenge .
  • Comparative studies on metabolic stability and toxicity are critical for advancing this compound into preclinical trials.

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, structure–activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a benzoxazole moiety linked to a pyrazolopyridine unit via a sulfanyl group. The molecular formula and weight are essential for understanding its pharmacokinetic properties.

PropertyValue
Molecular FormulaC14H14N4OS
Molecular Weight286.35 g/mol
CAS NumberNot specified

Antimicrobial Activity

Research indicates that derivatives of benzoxazole exhibit varying degrees of antimicrobial activity. For instance, compounds with similar structures have shown selective action against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .

In a study focusing on benzoxazole derivatives, it was found that certain compounds demonstrated minimal inhibitory concentrations (MIC) significantly lower than others, suggesting potential for therapeutic applications .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic effects against various cancer cell lines. Studies have shown that benzoxazole derivatives can exert selective toxicity towards cancer cells while sparing normal cells .

In particular, compounds with electron-donating substituents have been associated with enhanced cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines . The SAR studies indicate that modifications in the substituents can lead to significant changes in biological activity.

Case Studies

  • Anticancer Screening : A series of benzoxazole derivatives were tested for their cytotoxicity against multiple cancer cell lines. The results demonstrated that specific modifications led to increased selectivity towards cancer cells compared to normal cells .
  • Antimicrobial Efficacy : In another study, the antimicrobial activity of various benzoxazole derivatives was evaluated against both Gram-positive and Gram-negative bacteria. The findings highlighted the importance of structural modifications in enhancing antibacterial potency .

Structure–Activity Relationship (SAR)

The SAR analysis provides insights into how different functional groups influence the biological activity of the compound. Key findings include:

  • Electron-donating groups : Increase antimicrobial and anticancer activity.
  • Substituent position : Modifications at specific positions on the benzoxazole ring can enhance or diminish activity.
Substituent PositionActivity Impact
2-positionEnhanced antibacterial
4-positionIncreased cytotoxicity
5-positionReduced antifungal

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